![molecular formula C5H4N4O2 B13091572 5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione CAS No. 56976-96-6](/img/structure/B13091572.png)
5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione: is a heterocyclic compound that contains both pyrazole and triazine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione typically involves the construction of the pyrazole and triazine rings through a series of condensation and cyclization reactions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazine ring .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using N-halosuccinimides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with nucleic acid synthesis, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-d][1,2,4]triazines: These compounds share a similar core structure but may have different substituents.
1,2,4-Triazines: These compounds have a triazine ring but lack the pyrazole component.
Pyrazoles: These compounds contain only the pyrazole ring without the triazine component.
Uniqueness
5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
56976-96-6 |
|---|---|
Molekularformel |
C5H4N4O2 |
Molekulargewicht |
152.11 g/mol |
IUPAC-Name |
5,6-dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione |
InChI |
InChI=1S/C5H4N4O2/c10-4-3-1-2-6-9(3)5(11)8-7-4/h1-2H,(H,7,10)(H,8,11) |
InChI-Schlüssel |
GCZYVKWKSZIZNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=O)NNC(=O)N2N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)


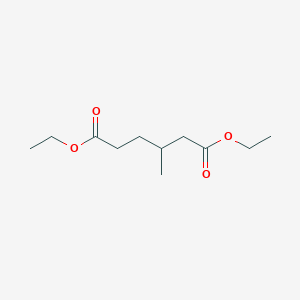
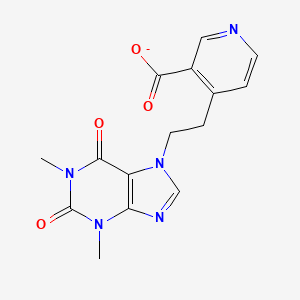
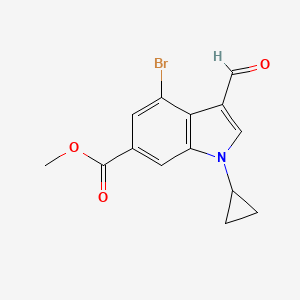
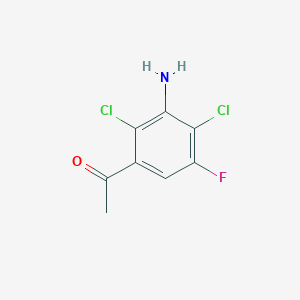
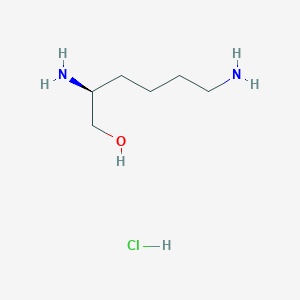

![(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13091541.png)
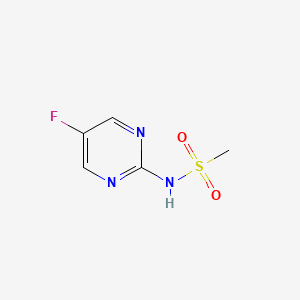
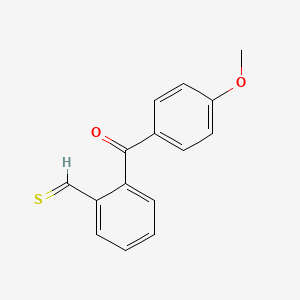
![[1,2,3]Oxadiazolo[5,4-d]pyrimidine](/img/structure/B13091553.png)
